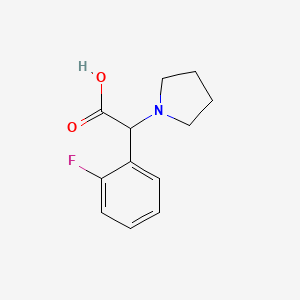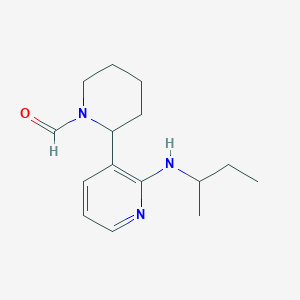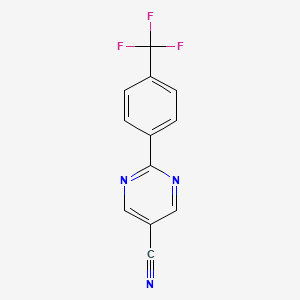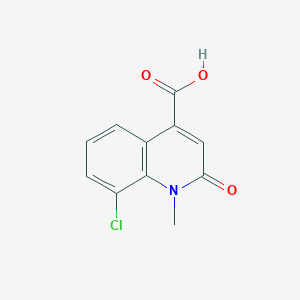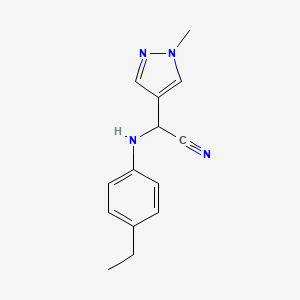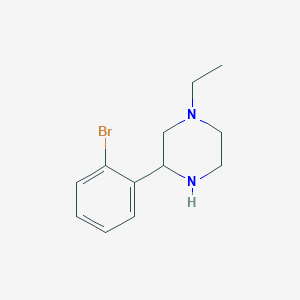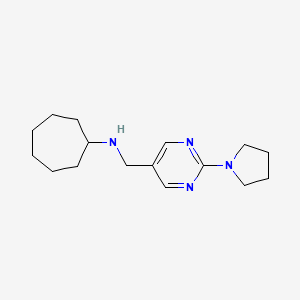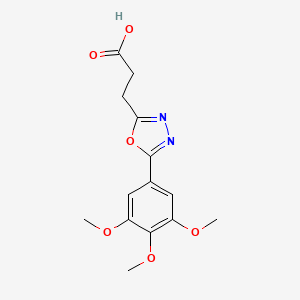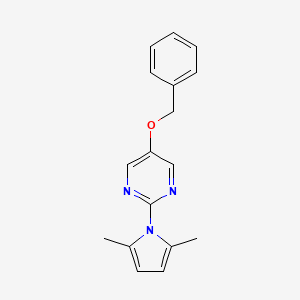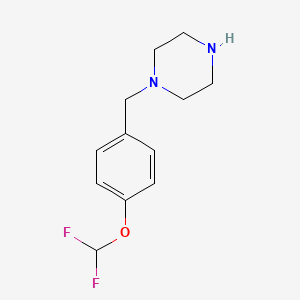
1-(4-(Difluoromethoxy)benzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Difluoromethoxy)benzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a piperazine ring substituted with a benzyl group that has a difluoromethoxy substituent at the para position. The presence of the difluoromethoxy group imparts unique chemical and biological properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-(Difluoromethoxy)benzyl)piperazine can be synthesized through a multi-step process involving the reaction of piperazine with 4-(difluoromethoxy)benzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide or acetonitrile. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(Difluoromethoxy)benzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of difluoromethoxybenzoic acid derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of nitro or halogenated benzylpiperazine derivatives.
Applications De Recherche Scientifique
1-(4-(Difluoromethoxy)benzyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives and other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-(Difluoromethoxy)benzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
- 1-(4-(Trifluoromethyl)benzyl)piperazine
- 1-(4-(Methoxy)benzyl)piperazine
- 1-(4-(Chloromethyl)benzyl)piperazine
Comparison: 1-(4-(Difluoromethoxy)benzyl)piperazine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. The trifluoromethyl and methoxy derivatives may exhibit different reactivity and biological activities due to the varying electronic and steric effects of the substituents. The chloromethyl derivative, on the other hand, may have different pharmacokinetic and pharmacodynamic profiles.
Propriétés
Formule moléculaire |
C12H16F2N2O |
|---|---|
Poids moléculaire |
242.26 g/mol |
Nom IUPAC |
1-[[4-(difluoromethoxy)phenyl]methyl]piperazine |
InChI |
InChI=1S/C12H16F2N2O/c13-12(14)17-11-3-1-10(2-4-11)9-16-7-5-15-6-8-16/h1-4,12,15H,5-9H2 |
Clé InChI |
QQGGIYHBUUEIRO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=CC=C(C=C2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


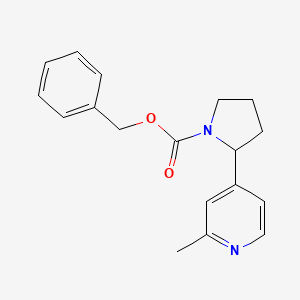
![(R)-5-Chloro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B15059542.png)
